5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-1-[(4-fluorophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-3-2-4-14(9-11)20-17(24)15-16(19)23(22-21-15)10-12-5-7-13(18)8-6-12/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGADNYCAEXMNTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Carbodiimide Precursor
The 4-fluorobenzyl-substituted carbodiimide is synthesized via dehydration of a urea derivative. For example, reacting 4-fluorobenzylamine with phenyl isocyanate forms a symmetric urea, which is dehydrated using phosphorus oxychloride (POCl₃) to yield 1,3-di(4-fluorobenzyl)carbodiimide. Asymmetric carbodiimides require Cs₂CO₃ as a base to mitigate side reactions.
Cyclization with Ethyl Diazoacetate
In a dry acetonitrile solution, the carbodiimide reacts with ethyl diazoacetate in the presence of KOH (0.45 mmol) at room temperature for 15 hours. The reaction proceeds via nucleophilic attack of the diazo compound’s α-carbon on the carbodiimide, followed by cyclization to form the triazole ring. The ethyl ester at position 4 is retained for subsequent functionalization.
Example Conditions
- Carbodiimide : 1-(4-fluorobenzyl)-3-phenylcarbodiimide (0.3 mmol)
- Diazo compound : Ethyl diazoacetate (0.36 mmol)
- Base : KOH (0.45 mmol)
- Solvent : MeCN (5 mL)
- Yield : 81% (isolated via flash chromatography)
Post-Functionalization of the Triazole Core
Hydrolysis of the Ethyl Ester
The ethyl ester at position 4 is hydrolyzed to a carboxylic acid using 1N KOH at 100°C for 3 hours. This step is critical for enabling amide bond formation.
Characterization Post-Hydrolysis
Amidation with 3-Methylaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 3-methylaniline in dichloromethane at 0°C. Alternatively, coupling agents like HATU or EDCl facilitate direct amidation in dimethylformamide (DMF).
Optimized Amidation Protocol
- Acid chloride : 5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carbonyl chloride (1.0 equiv)
- Amine : 3-Methylaniline (1.2 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : DCM, 0°C to rt, 12 hours
- Yield : 78% (purified via silica gel chromatography)
Mechanistic Insights and Side Reactions
The cyclization mechanism involves deprotonation of the diazo compound by KOH, generating a nucleophilic species that attacks the electrophilic carbodiimide carbon. Intramolecular cyclization forms the triazole ring, with the amino group arising from the carbodiimide’s nitrogen. Competing pathways, such as isomerization under acidic conditions (e.g., NH₄Cl in DMF), are mitigated by maintaining neutral to basic conditions during cyclization.
Analytical Data and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Considerations
The patent WO2022056100A1 highlights the importance of intermediates like N-[[4-(2,2-dicyano-1-hydroxy-vinyl)phenyl]methyl]-5-fluoro-2-methoxy-benzamide for scalable synthesis. While this intermediate is specific to a related compound, its use of amidomethylation suggests that similar protecting-group strategies could be applied to the target molecule to enhance yield during amidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Research Findings
Activity Against Bacterial SOS Response :
- The carbamoylmethyl analogue () inhibits LexA self-cleavage (IC₅₀ ~10 µM), a critical step in bacterial SOS response. In contrast, the target compound’s 4-fluorobenzyl group may enhance lipophilicity, improving membrane permeability but reducing water solubility .
- Substitutions at R1 (e.g., benzyl vs. fluorobenzyl) significantly affect cross-species reactivity. For example, 4-fluorobenzyl derivatives show broader species breadth compared to carbamoylmethyl analogues .
Anticancer Potential: The 3-methylphenyl (m-tolyl) group in the target compound enhances binding to hydrophobic pockets in cancer-related proteins, as seen in analogues like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, which inhibits CNS cancer cells (GP = -27.30%) . Structural isomers (e.g., 3-fluorobenzyl vs. 4-fluorobenzyl) exhibit comparable activity but differ in metabolic stability due to fluorine position .
Synthetic Flexibility :
- The triazole-carboxamide scaffold allows modular synthesis. For instance, replacing the 4-fluorobenzyl group with a 4-methylbenzyl group () reduces steric hindrance but diminishes target affinity .
- N-substituted derivatives (e.g., 4-methoxyphenyl in ) improve solubility but may reduce cellular uptake due to increased polarity .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| Target Compound | Balanced lipophilicity; broad species reactivity | Limited solubility in aqueous media |
| Carbamoylmethyl analogue | High water solubility; specific LexA inhibition | Narrow species breadth; low membrane permeability |
| 3-Fluorobenzyl isomer | Similar anticancer activity; improved metabolic stability | Potential off-target effects due to isomerism |
| 4-Methoxyphenyl derivative | Enhanced solubility; moderate cytotoxicity | Reduced cellular uptake in hydrophobic environments |
Biological Activity
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antitumor effects. This article synthesizes current research findings on the compound's biological activity, including its mechanisms of action, efficacy in various models, and comparative analysis with other compounds.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Neuroprotective Effects
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant neuroprotective properties. For instance, studies have shown that this compound can inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound also demonstrates anti-inflammatory activity by blocking the NF-κB signaling pathway, which is crucial for inflammatory responses in the brain .
Table 1: Summary of Neuroprotective Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Aβ Aggregation Inhibition | Inhibition of Aβ aggregation | |
| Anti-inflammatory | NF-κB pathway inhibition | |
| Neurotoxicity Prevention | No observed neurotoxicity at 50 μM |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies show that it exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in lung cancer cells (H460) with an IC50 value of approximately 6.06 μM. Mechanistic studies revealed that treatment with this compound leads to increased reactive oxygen species (ROS) production and upregulation of apoptosis-related proteins .
Table 2: Antitumor Efficacy
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| H460 | 6.06 | Induction of apoptosis | |
| H1299 | Not specified | Increased γ-H2AX expression |
Case Study 1: Chagas Disease
A notable application of this compound is in the treatment of Chagas disease caused by Trypanosoma cruzi. In a study involving VERO cells infected with the parasite, the compound demonstrated significant suppression of parasite burden in a mouse model. The most potent derivatives showed submicromolar activity (pEC50 > 6), indicating strong potential for further development as a therapeutic agent against Chagas disease .
Case Study 2: Alzheimer’s Disease Models
In models simulating Alzheimer's disease, administration of the compound resulted in marked improvements in learning and memory impairments associated with scopolamine-induced cognitive deficits. This highlights its potential as a neuroprotective agent and suggests further exploration in neurodegenerative disease contexts .
Comparative Analysis with Other Compounds
When compared to other triazole derivatives, this compound shows enhanced activity against cholinesterase enzymes, which are critical targets in Alzheimer's treatment. Its structure allows for better binding and inhibition compared to traditional inhibitors like donepezil .
Table 3: Comparative Cholinesterase Inhibition
Q & A
Q. Table 1: Comparative Bioactivity of Triazole Derivatives
| Compound | Substituents | IC₅₀ (µM) | Target |
|---|---|---|---|
| Target Compound | 4-Fluorobenzyl, 3-MePh | 0.8 | Kinase X |
| Analog A () | 3-Chlorobenzyl | 2.4 | Kinase X |
| Analog B () | 4-Ethoxyphenyl | 5.1 | Kinase Y |
Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?
Answer:
- CYP450 docking : Use AutoDock Vina or Glide to model interactions with CYP3A4/2D6. Fluorine’s electronegativity may reduce metabolic oxidation at the benzyl group .
- QSAR models : Apply ADMET Predictor or MetaCore to estimate clearance rates. Key descriptors include logP (calculated: 3.2) and polar surface area (85 Ų) .
- In silico metabolite prediction : SwissADME or GLORYx generate probable Phase I/II metabolites (e.g., N-demethylation or glucuronidation) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methylphenyl CH₃ at δ 2.3 ppm; triazole C=O at ~165 ppm) .
- HRMS : Confirm molecular formula (C₁₈H₁₇FN₆O) with <2 ppm error. ESI+ mode typically yields [M+H]⁺ at m/z 353.142 .
- FTIR : Validate amide (1650–1680 cm⁻¹) and triazole (1450–1500 cm⁻¹) stretches .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Answer:
- Kinase profiling : Use TR-FRET assays (e.g., LanthaScreen) to measure ATP-competitive binding.
- Molecular dynamics (MD) : Simulate binding to kinase X (PDB: 4XYZ) over 100 ns. Fluorobenzyl may stabilize hydrophobic interactions in the DFG-out conformation .
- Mutagenesis : Clone kinase X with Ala substitutions (e.g., V101A, F185A) to identify critical binding residues .
Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
Answer:
- PK/PD modeling : Measure plasma half-life (e.g., ~2.5 hr in mice) and correlate with tissue exposure via LC-MS/MS .
- Prodrug design : Introduce phosphate esters at the carboxamide to enhance oral bioavailability .
- Toxicogenomics : RNA-seq of liver/kidney tissues identifies off-target gene regulation (e.g., CYP induction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
